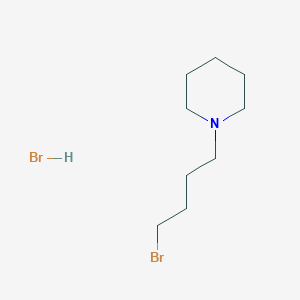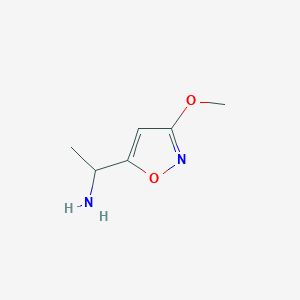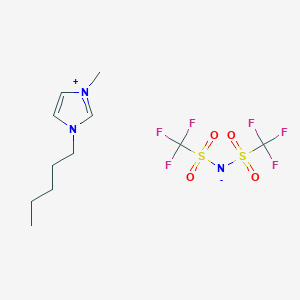
Lithium-2-isopropylphenyl
説明
Lithium-2-isopropylphenyl is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic organic chemistry due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Lithium-2-isopropylphenyl can be synthesized through the reaction of 2-isopropylbromobenzene with lithium metal in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:
2-isopropylbromobenzene+lithium→this compound+lithium bromide
The reaction is usually performed at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Lithium-2-isopropylphenyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing carbonyl compounds to alcohols.
Substitution: It is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Typical conditions involve the use of polar aprotic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Lithium-2-isopropylphenyl is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Lithium-2-isopropylphenyl involves its strong nucleophilic properties, allowing it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds, which is a fundamental step in many synthetic pathways. The compound’s reactivity is influenced by the presence of lithium, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles.
類似化合物との比較
- Lithium-2-methylphenyl
- Lithium-2-ethylphenyl
- Lithium-2-tert-butylphenyl
Comparison: Lithium-2-isopropylphenyl is unique due to the presence of the isopropyl group, which provides steric hindrance and influences the compound’s reactivity. Compared to Lithium-2-methylphenyl, it is less reactive due to the bulkier isopropyl group. it offers better selectivity in certain reactions, making it a valuable reagent in specific synthetic applications.
特性
IUPAC Name |
lithium;propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6,8H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESPPGYNOHGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C1=CC=CC=[C-]1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301738 | |
| Record name | [2-(1-Methylethyl)phenyl]lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41285-22-7 | |
| Record name | [2-(1-Methylethyl)phenyl]lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium, [2-(1-methylethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-[2-(Benzyloxy)phenyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6309336.png)











